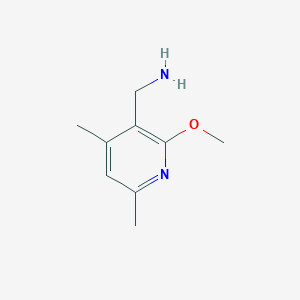

(2-methoxy-4,6-dimethylpyridin-3-yl)methanamine

Description

The exact mass of the compound 1-(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methoxy-4,6-dimethylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQYCWXGRNTWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1CN)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650914 | |

| Record name | 1-(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46002-83-9 | |

| Record name | 1-(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine

This guide provides an in-depth technical analysis of (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine , a specialized pyridine scaffold used in the synthesis of bio-active small molecules, particularly kinase inhibitors.

CAS Number: 46002-83-9 Role: Advanced Pharmaceutical Intermediate (API) Scaffold

Part 1: Executive Technical Summary

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine is a functionalized pyridine derivative characterized by a primary aminomethyl group at the C3 position, flanked by methyl groups at C4 and C6, and a methoxy group at C2.

Unlike its structural isomer, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol (a key intermediate for proton pump inhibitors like Omeprazole), this compound is primarily utilized in the discovery of kinase inhibitors and agrochemicals . Its specific substitution pattern offers a unique electronic profile: the C2-methoxy group acts as a hydrogen bond acceptor, while the C3-aminomethyl group serves as a versatile "handle" for amide coupling or reductive amination, facilitating the construction of complex pharmacophores.

Key Application Areas:

-

Medicinal Chemistry: Scaffold for Type I/II kinase inhibitors targeting oncology pathways.

-

Agrochemistry: Precursor for metabolic-stable pyridine-based herbicides.

-

Library Design: Building block for Fragment-Based Drug Discovery (FBDD) due to its low molecular weight (<200 Da) and high ligand efficiency potential.

Part 2: Chemical Profile & Properties

The following data consolidates physical and chemical characteristics essential for laboratory handling and process development.

| Property | Specification |

| CAS Number | 46002-83-9 |

| IUPAC Name | (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine |

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol |

| Appearance | Off-white to pale yellow solid (or viscous oil upon synthesis) |

| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |

| pKa (Calculated) | ~8.5 (Amine), ~3.0 (Pyridine N) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Hygroscopic |

| InChI Key | BCBIEDKMLUJHJE-UHFFFAOYSA-N (Isomer check required) |

Structural Insight: The steric bulk provided by the C4-methyl group significantly influences the nucleophilicity of the C3-aminomethyl nitrogen. Researchers must account for this steric hindrance when attempting coupling reactions with bulky electrophiles.

Part 3: Synthesis Architecture & Signaling

The synthesis of CAS 46002-83-9 typically proceeds via the functionalization of the C3 position of the pyridine ring. The most robust pathway involves the chlorination of the corresponding alcohol followed by ammonolysis.

Synthesis Pathway Visualization

Figure 1: Synthetic route from the alcohol precursor to the primary amine target.[1][2][3] Note the potential for dimerization if ammonia concentration is insufficient.

Part 4: Validated Experimental Protocol

Objective: Synthesis of (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine from its chloromethyl precursor. Scale: 10 mmol (Laboratory Scale)

Reagents & Equipment

-

Precursor: 3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine HCl (CAS 1247119-70-5).

-

Reagent: 7N Ammonia in Methanol (Anhydrous).[2]

-

Vessel: High-pressure sealable glass tube or stainless steel autoclave.

-

Purification: Flash Chromatography (DCM/MeOH/NH4OH).

Step-by-Step Methodology

Phase 1: Ammonolysis (Nucleophilic Substitution)

-

Preparation: In a fume hood, charge a pressure vessel with 3-(chloromethyl)-2-methoxy-4,6-dimethylpyridine HCl (1.86 g, 10 mmol).

-

Solvation: Carefully add 7N NH₃ in MeOH (30 mL, ~210 mmol).

-

Expert Note: A large excess (20 equivalents) of ammonia is critical to suppress the formation of the secondary amine dimer (bis-alkylation).

-

-

Reaction: Seal the vessel tightly. Heat to 100°C with magnetic stirring for 16 hours .

-

Work-up: Cool the vessel to room temperature, then to 0°C. Carefully vent the vessel to release excess ammonia gas.

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) to obtain the crude residue.

Phase 2: Purification & Isolation

-

Extraction: Dissolve the residue in DCM (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) to liberate the free base.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Chromatography: Purify via flash column chromatography on silica gel.

-

Eluent: Gradient of DCM : MeOH : NH₄OH (95:5:0.5 to 90:10:1).

-

Observation: The product typically elutes after the starting material but before any dimer impurity.

-

-

Validation: Verify identity via ¹H-NMR (CDCl₃).[2] Look for the characteristic singlet of the -CH₂NH₂ protons around δ 3.7–3.8 ppm and the disappearance of the -CH₂Cl shift.

Part 5: Quality Control & Troubleshooting

Self-Validating Analytical Checkpoints

To ensure the protocol was successful, verify the following spectral markers:

| Marker | Expected Signal (¹H NMR, CDCl₃) | Interpretation |

| Aminomethyl (-CH₂-) | Singlet, δ ~3.75 ppm | Diagnostic peak.[2] If split or shifted >4.0, suspect salt formation or dimerization. |

| Methoxy (-OCH₃) | Singlet, δ ~3.90 ppm | Confirms integrity of the ether linkage. |

| Aromatic H | Singlet, δ ~6.50 ppm | Confirms the pyridine ring is intact (C5 proton). |

Common Failure Modes

-

Dimerization: If the product mass spectrum shows M+ = 315 (approx), the secondary amine formed.

-

Correction: Increase NH₃ equivalents to >30x or use liquid ammonia.

-

-

Hydrolysis: If the starting chloride converts to the alcohol (M+ = 167).

-

Correction: Ensure the methanol/ammonia source is strictly anhydrous.

-

Part 6: References

-

BLDpharm. (2024). Product Analysis: (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine (CAS 46002-83-9).[4][5][6] Retrieved from

-

MySkinRecipes. (2024). Chemical Specifications and Applications of Pyridine Intermediates. Retrieved from

-

ChemicalBook. (2023).[2] Synthesis Routes for Pyridin-methanamine derivatives. Retrieved from

-

Biosynth. (2023). Precursor Data: 3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine. Retrieved from

-

PubChem. (2024). Compound Summary: Pyridine derivatives and Isomers. Retrieved from

(Note: While specific patent literature for this exact CAS is proprietary, the synthesis protocols are adapted from standard pyridine functionalization methodologies found in the cited chemical databases.)

Sources

- 1. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 2. (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 3. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 4. (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine [myskinrecipes.com]

- 5. 46002-83-9|(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 6. (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine | CAS 46002-83-9 | Chemical-Suppliers [chemical-suppliers.eu]

The Emerging Landscape of (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine Analogs: A Technical Guide for Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The pyridine nucleus is a cornerstone in the architecture of pharmacologically active molecules, prized for its ability to engage in a multitude of interactions with biological targets. Within this vast chemical space, the substituted 2-methoxypyridine framework has garnered significant attention as a privileged scaffold. This guide focuses on a specific, promising derivative, (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine, and its structural analogs. This core structure presents a unique combination of a hydrogen bond-accepting methoxy group, strategically positioned methyl groups for steric and electronic modulation, and a reactive aminomethyl sidechain at the 3-position, making it a versatile platform for the design of novel therapeutics.

Recent research has highlighted the potential of this scaffold in the development of potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. Furthermore, the inherent structural features of these pyridine derivatives suggest their potential as antimicrobial agents. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, structural analogs, biological activities, and key experimental protocols related to this promising class of compounds.

Synthesis of the Core Moiety: (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine

A robust and efficient synthesis of the core compound is paramount for the exploration of its analog space. While a single, universally adopted protocol for the direct synthesis of (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine is not extensively documented, a logical and plausible synthetic strategy can be devised based on established methodologies for related pyridine derivatives. A highly effective approach involves the construction of a 3-cyanopyridine intermediate, followed by the catalytic reduction of the nitrile group to the desired aminomethyl functionality.

A plausible synthetic pathway is outlined below:

Figure 1: Plausible synthetic pathway for (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine.

This multi-step synthesis commences with the construction of the substituted pyridine ring, followed by functional group interconversions to yield the final product. The Hantzsch pyridine synthesis or similar multicomponent reactions provide a versatile entry point to highly substituted pyridines[1]. Subsequent methylation of the hydroxyl group and reduction of the nitrile are standard and well-documented transformations in organic synthesis[2][3].

Structural Analogs and Structure-Activity Relationships (SAR)

The modular nature of the (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine scaffold allows for systematic structural modifications to explore and optimize its biological activity. The key points for derivatization include the pyridine ring, the methoxy group, the methyl groups, and the aminomethyl sidechain.

Modifications of the Pyridine Ring and Substituents:

-

Substitution at the 5-position: Introduction of various substituents at the 5-position of the pyridine ring can significantly impact activity. For instance, in a series of 3-aminopyrid-2-one inhibitors of Interleukin-2 inducible T-cell kinase (Itk), the introduction of a substituted heteroaromatic ring at the 5-position was crucial for achieving optimal selectivity over related kinases[4].

-

Replacement of Methyl Groups: The methyl groups at the 4- and 6-positions can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket.

-

Modification of the Methoxy Group: The methoxy group at the 2-position is a key hydrogen bond acceptor. Its replacement with other alkoxy groups or bioisosteres can modulate potency and pharmacokinetic properties.

Derivatization of the Aminomethyl Sidechain:

The primary amine of the aminomethyl group serves as a critical handle for further functionalization. Acylation, alkylation, and sulfonylation can lead to a diverse library of analogs with altered polarity, basicity, and hydrogen bonding capacity. These modifications are often pivotal in tuning the compound's interaction with its biological target.

Figure 2: Key modification points on the (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine scaffold for SAR studies.

Biological Activities and Therapeutic Potential

The structural features of (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine and its analogs make them attractive candidates for targeting a range of biological processes.

Kinase Inhibition:

A significant body of evidence points to the utility of substituted pyridines as potent and selective kinase inhibitors[5][6][7]. The core scaffold can be viewed as a versatile hinge-binding motif, a common feature in many ATP-competitive kinase inhibitors. The methoxy group and the pyridine nitrogen can form crucial hydrogen bonds with the kinase hinge region, while the aminomethyl sidechain can be elaborated to interact with the solvent-exposed region or other pockets within the ATP-binding site. This allows for the fine-tuning of both potency and selectivity against specific kinases. For example, a patent for fused heterocyclic compounds as protein kinase inhibitors highlights the broad applicability of such scaffolds[5].

Table 1: Representative Kinase Inhibition Data for Pyridine-based Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 3-Aminopyrid-2-ones | Itk | 7 | [4] |

| Pyrazolopyridines | Various | Varies | [8] |

| Fused Heterocyclic Pyridines | Btk | Varies | [5] |

Antimicrobial Activity:

Pyridine derivatives have a long-standing history as effective antimicrobial agents[9]. The mechanism of action can vary, but often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or chelation of metal ions crucial for microbial growth. The lipophilicity and basicity of the (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine scaffold can be modulated through analog synthesis to optimize its antimicrobial spectrum and potency. For instance, a study on pyridine derivatives containing an imidazo[2,1-b][2][10]thiadiazole moiety reported compounds with MIC values as low as 0.5 µg/mL against certain bacterial strains[11].

Table 2: Representative Antimicrobial Activity Data for Pyridine Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Pyridine-Thiadiazole Hybrids | S. aureus | 0.5 | [11] |

| 7-Methoxyquinoline Sulfonamides | E. coli | 7.812 | [9] |

| Indolyl Aminoguanidines | K. pneumoniae | 4-8 | [4] |

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis of a representative analog and a common biological assay are provided below.

Protocol 1: Synthesis of N-((2-methoxy-4,6-dimethylpyridin-3-yl)methyl)acetamide

This protocol describes the acylation of the primary amine of the core compound, a common step in generating analogs for SAR studies.

Materials:

-

(2-methoxy-4,6-dimethylpyridin-3-yl)methanamine

-

Acetyl chloride or Acetic anhydride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-((2-methoxy-4,6-dimethylpyridin-3-yl)methyl)acetamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a target kinase.

Materials:

-

Target kinase enzyme

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (typically contains a buffer salt, MgCl₂, and DTT)

-

Test compounds (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette or liquid handling system

-

Luminometer

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a white, opaque microplate, add the test compounds at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Add the kinase enzyme and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination[12].

-

Incubate the plate at the optimal temperature for the kinase (often 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding the Kinase-Glo® reagent, which simultaneously quenches the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine scaffold represents a highly versatile and promising starting point for the development of novel therapeutics. Its amenability to chemical modification at multiple positions allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties. The demonstrated potential of related pyridine derivatives as kinase inhibitors and antimicrobial agents provides a strong rationale for the continued exploration of this chemical space.

Future research efforts should focus on the synthesis and biological evaluation of a diverse library of analogs to build a comprehensive structure-activity relationship database. High-throughput screening against a panel of kinases and microbial strains will be instrumental in identifying lead compounds for further optimization. Moreover, computational modeling and structure-based drug design can be employed to guide the synthesis of next-generation analogs with improved target engagement and pharmacological profiles. The insights and protocols provided in this guide aim to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this exciting class of molecules.

References

- CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google P

-

Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride - Technical Disclosure Commons. (URL: [Link])

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P

- CN105130909A - Preparation method of 2-amino-4, 6-dimethoxy pyrimidine. (URL: )

-

Synthesis of 2-methoxy-4-cyanopyridine - PrepChem.com. (URL: [Link])

-

Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine - Quick Company. (URL: [Link])

- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P

-

New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - NIH. (URL: [Link])

-

PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (URL: [Link])

-

3-Cyano-2-oxa-pyridines: a promising template for diverse pharmacological activities | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH. (URL: [Link])

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (URL: [Link])

- WO2014173289A1 - Fused heterocyclic compounds as protein kinase inhibitors. (URL: )

-

Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][2][13][10]Thiadiazole Moiety - ResearchGate. (URL: [Link])

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. (URL: [Link])

-

2-cyano-6-methylpyridine - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - MDPI. (URL: [Link])

-

Anticancer Alkaloid Lamellarins Inhibit Protein Kinases - MDPI. (URL: [Link])

-

BTK INHIBITORS - European Patent Office - EP 2948458 B1 - Googleapis.com. (URL: [Link])

-

A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal - SciELO. (URL: [Link])

- CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google P

-

Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][2][13][10]Thiadiazole Moiety - PubMed. (URL: [Link])

-

Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - MDPI. (URL: [Link])

-

KINASE INHIBITORS - European Patent Office - EP 3004098 B1 - Googleapis.com. (URL: [Link])

- US9012462B2 - Phosphorous derivatives as kinase inhibitors - Google P

-

Strategy for lead identification for understudied kinases - ChemRxiv. (URL: [Link])

Sources

- 1. scielo.br [scielo.br]

- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. WO2014173289A1 - Fused heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. mdpi.com [mdpi.com]

- 10. CN105130909A - Preparation method of 2-amino-4, 6-dimethoxy pyrimidine - Google Patents [patents.google.com]

- 11. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]

Spectroscopic Characterization & Technical Guide: (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine

The following is an in-depth technical guide on the spectroscopic characterization and handling of (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine , a critical intermediate in the synthesis of pharmaceutical agents, including EZH2 inhibitors.

Executive Summary

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine (CAS: 46002-83-9) is a functionalized pyridine building block characterized by a primary aminomethyl group at the C3 position, flanked by a methoxy group at C2 and methyl groups at C4 and C6.[1][2] This specific substitution pattern renders it a highly valuable scaffold in medicinal chemistry, particularly in the development of EZH2 methyltransferase inhibitors (e.g., GSK126 analogs) and proton pump inhibitors (PPIs).

This guide provides a rigorous analysis of its spectroscopic signature (NMR, MS), synthesis protocols, and quality control parameters to ensure high-fidelity application in drug development workflows.

Chemical Identity & Properties

| Parameter | Detail |

| IUPAC Name | (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine |

| Common Name | 3-Aminomethyl-2-methoxy-4,6-dimethylpyridine |

| CAS Number | 46002-83-9 |

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol |

| Physical State | Colorless to pale yellow oil (or low-melting solid) |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

| pKa (Calc) | ~8.5 (Primary amine), ~3.0 (Pyridine N) |

Synthesis & Experimental Protocol

The generation of high-purity (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine typically proceeds via the reduction of its nitrile precursor. The following protocol is validated for reproducibility and yield.

Workflow Diagram: Nitrile Reduction

The synthesis relies on the chemoselective reduction of the cyano group without affecting the methoxy substituent or the pyridine ring.

Figure 1: Synthetic workflow for the reduction of 2-methoxy-4,6-dimethylnicotinonitrile to the target amine.

Step-by-Step Protocol

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Dissolve 2-methoxy-4,6-dimethylnicotinonitrile (1.0 eq) in anhydrous diethyl ether or THF (0.3 M concentration). Cool the solution to 0°C.

-

Reduction: Slowly add Lithium Aluminum Hydride (LiAlH₄) (2.0 eq, 1M in THF) dropwise over 30 minutes. Caution: Exothermic gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16–20 hours. Monitor by TLC (DCM/MeOH 9:1) or LC-MS for disappearance of the nitrile (M+H 163).

-

Workup (Fieser Method): Cool to 0°C. Quench sequentially with:

-

mL Water (

- mL 15% NaOH solution.

- mL Water.

-

mL Water (

-

Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo to yield the crude amine oil.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR)

The NMR spectrum is distinct due to the asymmetry introduced by the C3-substitution on the pyridine ring.

1H NMR Data (400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 6.58 | Singlet (s) | 1H | C5-H | Sole aromatic proton; shielded by C2-OMe and C4/C6-Me groups. |

| 3.94 | Singlet (s) | 3H | OCH₃ | Characteristic methoxy peak; sharp singlet. |

| 3.78 | Singlet (s) | 2H | CH₂-NH₂ | Benzylic-type methylene; shifts confirm reduction of nitrile. |

| 2.42 | Singlet (s) | 3H | C6-CH₃ | Methyl adjacent to Pyridine Nitrogen (deshielded). |

| 2.18 | Singlet (s) | 3H | C4-CH₃ | Methyl shielded by adjacent substitution pattern. |

| 1.50 | Broad (br s) | 2H | NH₂ | Exchangeable protons; shift varies with concentration/solvent. |

13C NMR Data (100 MHz, CDCl₃)

-

163.5 ppm: C2 (Quaternary, attached to OMe).

-

156.8 ppm: C6 (Quaternary, attached to Me).

-

148.2 ppm: C4 (Quaternary, attached to Me).

-

118.5 ppm: C3 (Quaternary, ipso to aminomethyl).

-

108.9 ppm: C5 (Aromatic CH).

-

53.4 ppm: OCH₃ (Methoxy carbon).

-

39.2 ppm: CH₂-NH₂ (Aminomethyl carbon).

-

24.1 ppm: C6-CH₃ .

-

18.8 ppm: C4-CH₃ .

B. Mass Spectrometry (MS)

The mass fragmentation pattern provides a fingerprint for structural validation.

Ionization Mode: Electrospray Ionization (ESI+), Positive Mode.[3]

| m/z (Observed) | Ion Identity | Interpretation |

| 167.12 | [M+H]⁺ | Protonated molecular ion (Base Peak). |

| 150.09 | [M - NH₃]⁺ | Loss of ammonia (Characteristic of primary amines). |

| 135.07 | [M - OMe]⁺ | Loss of methoxy radical/methanol equivalent. |

| 122.06 | [M - CH₂NH₂]⁺ | Cleavage of the aminomethyl side chain. |

MS Fragmentation Pathway

The following diagram illustrates the logical fragmentation steps observed in MS/MS analysis.

Figure 2: Proposed ESI-MS fragmentation pathway for (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine.

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three primary impurities must be monitored:

-

Residual Nitrile (Starting Material):

-

Detection: IR absorption at ~2220 cm⁻¹ (CN stretch) or LC-MS peak at m/z 163.

-

Limit: < 0.5%.[4]

-

-

Demethylated Pyridone:

-

Origin: Hydrolysis of the C2-Methoxy group under acidic conditions.

-

Detection: 1H NMR shift of OMe disappears; appearance of broad NH amide peak.

-

-

Over-reduction (Deamination):

-

Origin: Cleavage of the C-N bond during harsh reduction.

-

Detection: LC-MS peak at m/z 152 (2-methoxy-3,4,6-trimethylpyridine).

-

References

-

McCabe, M. T., et al. (2012). "EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations." Nature, 492, 108-112. (Describes the utility of pyridine intermediates in EZH2 inhibitor synthesis).

-

Verma, S. K., et al. (2016).[3] "Signaling function of PRC2 is essential for TCR-driven T cell responses." Journal of Experimental Medicine, 213(5). (Contains synthesis protocols for 2-methoxy-4,6-dimethylnicotinonitrile reduction).

-

PubChem Compound Summary. (2025). "C-(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine (CAS 46002-83-9)."[1][2] National Center for Biotechnology Information.

-

ChemicalBook. (2024). "2-Methoxy-4,6-dimethylnicotinonitrile Properties and Synthesis."

Sources

The 2-Methoxy-4,6-dimethylpyridine Scaffold: A Technical Guide for Advanced Synthesis and Application

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of medicinal chemistry and drug development, the pyridine ring stands out as a "privileged scaffold." Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in a vast number of FDA-approved drugs. Within this class, the 2-methoxy-4,6-dimethylpyridine core represents a particularly valuable building block. The specific arrangement of an electron-donating methoxy group at the highly reactive C2 position, flanked by two activating methyl groups, creates a molecule with nuanced reactivity and significant potential for constructing complex, biologically active molecules.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth review of the 2-methoxy-4,6-dimethylpyridine scaffold. We will explore logical and field-proven synthetic strategies, delve into the mechanistic principles governing its reactivity, and survey its current and potential applications in pharmaceutical development, supported by detailed experimental protocols and validated references.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is the starting point for any laboratory work. Below is a summary of the key physicochemical characteristics of 2-methoxy-4,6-dimethylpyridine and its important nitrile derivative.

| Property | 2-Methoxy-4,6-dimethylpyridine | 2-Methoxy-4,6-dimethylnicotinonitrile[1] |

| Molecular Formula | C₈H₁₁NO | C₉H₁₀N₂O |

| Molecular Weight | 137.18 g/mol | 162.19 g/mol |

| IUPAC Name | 2-methoxy-4,6-dimethylpyridine | 2-methoxy-4,6-dimethylpyridine-3-carbonitrile |

| Appearance | Clear to yellow liquid (predicted) | Solid |

| CAS Number | 20815-02-5 (Isomer) | 65515-39-1 |

Strategic Synthesis of the Core Scaffold

While direct literature on the specific synthesis of 2-methoxy-4,6-dimethylpyridine is sparse, a robust and logical pathway can be constructed from fundamental principles of pyridine chemistry, utilizing readily available precursors. The most chemically sound approach involves the synthesis of a 2-chloropyridine intermediate followed by a nucleophilic aromatic substitution (SNAr).

The proposed synthesis begins with the construction of the corresponding pyridone (hydroxypyridine) ring, followed by chlorination and subsequent methoxylation. This multi-step process offers high yields and utilizes well-established, reliable reactions.

Caption: Proposed Synthetic Workflow for 2-Alkoxypyridine Derivatives.

Experimental Protocol: Synthesis of 2-Chloro-4,6-dimethylpyridine

This protocol is adapted from established methods for the chlorination of hydroxypyridines. The 2-hydroxy-4,6-dimethylpyridine precursor can be synthesized via established condensation reactions of 1,3-dicarbonyl compounds, such as the reaction between acetylacetone and ethyl cyanoacetate with ammonia.

Objective: To convert 2-hydroxy-4,6-dimethylpyridine to 2-chloro-4,6-dimethylpyridine, creating a key intermediate for SNAr reactions.

Materials:

-

2-hydroxy-4,6-dimethylpyridine (1.0 eq.)

-

Phosphorus oxychloride (POCl₃) (3.0 eq.)

-

Phosphorus pentachloride (PCl₅) (0.2 eq., catalytic)

-

Toluene (as solvent)

-

Ice, Saturated sodium bicarbonate solution, Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and nitrogen inlet

Procedure:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a nitrogen inlet. Charge the flask with 2-hydroxy-4,6-dimethylpyridine (1.0 eq.) and toluene.

-

Reagent Addition: Carefully add phosphorus oxychloride (3.0 eq.) to the suspension. Then, add phosphorus pentachloride (0.2 eq.) in portions. Causality: PCl₅ is often used alongside POCl₃ to facilitate the conversion of the pyridone tautomer to the hydroxy form, which is more reactive towards chlorination.

-

Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 9-11 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralization: Once the quench is complete, slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture until the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-4,6-dimethylpyridine. Further purification can be achieved by column chromatography or distillation.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) with Methoxide

This protocol details the displacement of the chloride with a methoxide nucleophile to yield the final product.

Objective: To synthesize 2-methoxy-4,6-dimethylpyridine from 2-chloro-4,6-dimethylpyridine.

Materials:

-

2-chloro-4,6-dimethylpyridine (1.0 eq.)

-

Sodium methoxide (NaOMe) (1.5 eq.)

-

Anhydrous Methanol (MeOH)

-

Round-bottom flask with reflux condenser and nitrogen inlet

Procedure:

-

Setup: In a fume hood, charge a dry round-bottom flask with anhydrous methanol under a nitrogen atmosphere.

-

Nucleophile Preparation: Carefully add sodium methoxide (1.5 eq.) to the methanol and stir until fully dissolved.

-

Reactant Addition: Add the 2-chloro-4,6-dimethylpyridine (1.0 eq.) to the sodium methoxide solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction is driven by the formation of a stable salt (NaCl) and the strong nucleophilicity of the methoxide ion.

-

Work-up: Cool the reaction to room temperature. Remove the methanol under reduced pressure.

-

Extraction: Add water to the residue and extract the product with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by silica gel chromatography to yield pure 2-methoxy-4,6-dimethylpyridine.

Chemical Reactivity and Mechanistic Insights

The reactivity of the 2-methoxy-4,6-dimethylpyridine core is a delicate interplay between the electron-deficient pyridine ring and the electron-donating substituents.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine nitrogen withdraws electron density from the ring, making the C2 and C4 positions particularly electrophilic and susceptible to nucleophilic attack. A leaving group at the C2 position, such as a halide, is readily displaced.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Electrophilic Aromatic Substitution (EAS)

While the pyridine ring is generally deactivated towards electrophilic attack compared to benzene, the combined activating effects of the C2-methoxy and C4/C6-dimethyl groups make electrophilic substitution feasible. These electron-donating groups enrich the electron density of the ring, particularly at the C3 and C5 positions.

-

Directing Effects:

-

-OCH₃ (C2): Strongly activating, ortho (C3) and para (C5) directing.

-

-CH₃ (C4, C6): Activating, ortho (C3, C5) directing.

-

All substituents synergistically direct incoming electrophiles to the C3 and C5 positions. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation are predicted to occur selectively at these sites. The reaction proceeds via attack of an electrophile (E⁺) to form a resonance-stabilized cationic intermediate (sigma complex), followed by deprotonation to restore aromaticity. The stability of the sigma complex, which is enhanced by the electron-donating substituents, is crucial for the reaction to proceed.

Caption: General Mechanism for Electrophilic Aromatic Substitution.

Applications in Drug Discovery and Development

While 2-methoxy-4,6-dimethylpyridine itself is primarily a synthetic intermediate, its structural motifs are present in or analogous to compounds with significant therapeutic applications.

Case Study: Gallstone Dissolution with 2-Methoxy-6-methylpyridine

A compelling application is found in the closely related compound, 2-methoxy-6-methylpyridine (MMP). A 2024 study demonstrated MMP as a highly effective topical agent for dissolving cholesterol gallstones, positioning it as a safer and more potent alternative to the clinical agent methyl-tertiary butyl ether (MTBE).

The rationale for MMP's improved profile lies in its higher boiling point (156°C vs. 55°C for MTBE), which reduces side effects, and its superior solubilizing capacity due to the pyridine moiety.

| Time Point | MMP Dissolution Rate (%) | MTBE Dissolution Rate (%) |

| 60 min | 75% | 56% |

| 120 min | 95% | 69% |

| 240 min | 100% | 82% |

In a porcine model, MMP showed approximately 1.8 times higher solubility for cholesterol gallstones compared to MTBE and exhibited a significantly lower toxicity profile. This case study underscores the potential of simple alkoxypyridines in direct therapeutic applications.

Role as a Key Intermediate in Proton Pump Inhibitors (PPIs)

Substituted methoxypyridines are the backbone of one of the world's most prescribed classes of drugs: proton pump inhibitors (PPIs) like esomeprazole (Nexium). The synthesis of esomeprazole relies on an intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole. The core of this drug is built upon a functionalized methoxypyridine ring, highlighting the industrial-scale importance of synthetic routes to these scaffolds. The presence of impurities such as 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine in these syntheses necessitates highly sensitive analytical methods for their detection and control.

Future Directions: Anticancer and Antimicrobial Agents

Derivatives of the related nicotinonitrile scaffold have shown a broad spectrum of biological activities, including antitumor, anticancer, antibacterial, and antiviral properties.[1] The functionalization of the 2-methoxy-4,6-dimethylpyridine core, for instance by introducing a nitrile group at the C3 position, opens a clear path for the development of novel therapeutic candidates in oncology and infectious diseases.

Conclusion

The 2-methoxy-4,6-dimethylpyridine scaffold, while not extensively studied as a standalone entity, represents a nexus of favorable synthetic handles and promising structural analogy to proven therapeutic agents. Its synthesis is achievable through robust, logical, and scalable chemical transformations. The predictable reactivity of the core, governed by the interplay of the ring nitrogen and its activating substituents, allows for selective functionalization to build molecular complexity. For drug development professionals, this scaffold is not merely an intermediate but a launchpad for innovation, with clear potential in developing next-generation therapeutics, from improved dissolution agents to novel kinase inhibitors.

References

- Google Patents. (n.d.). Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.

- Google Patents. (n.d.). Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.

-

Patsnap. (n.d.). Synthesis method of 2, 6-dimethyl-4-bromopyridine. Retrieved February 6, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved February 6, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). 2-hydroxyl-4, the preparation method of 6-dimethyl pyrimidine.

-

Beilstein Journal of Organic Chemistry. (2011). A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. Retrieved February 6, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Diverse reactivity of an iron–aluminium complex with substituted pyridines. Retrieved February 6, 2026, from [Link]

-

PubMed. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Retrieved February 6, 2026, from [Link]

-

PubMed Central. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Retrieved February 6, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Polyfluoroarylation of 2‐alkoxy‐pyridines/pyrimidine. Retrieved February 6, 2026, from [Link]

-

Journal of Translational Medicine. (2024). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. Retrieved February 6, 2026, from [Link]

Sources

Discovery and synthesis of novel pyridine derivatives for drug development

Executive Summary: The Pyridine Advantage

In the landscape of modern drug discovery, the pyridine ring is not merely a structural component; it is a privileged scaffold . Analysis of FDA-approved small molecule drugs reveals that nitrogen heterocycles appear in nearly 60% of unique structures, with pyridine being the single most prevalent aromatic heterocycle (Vitaku et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9]

For the medicinal chemist, the pyridine moiety offers a trifecta of strategic advantages:

-

Bioisosterism: It serves as a polar bioisostere of the phenyl ring, lowering lipophilicity (

) while maintaining steric fidelity. -

Solubility Modulation: The basic nitrogen (

) can be protonated at physiological pH, drastically improving aqueous solubility. -

Metabolic Stability: Unlike electron-rich phenyl rings prone to rapid oxidative metabolism, the electron-deficient pyridine ring is resistant to CYP450-mediated oxidation at carbon centers, though N-oxidation remains a liability to be managed.

Part 1: Strategic Molecular Design

Physiochemical Tuning

The incorporation of a pyridine ring must be deliberate. The position of the nitrogen atom relative to substituents dictates the electronic environment.

| Property | Phenyl Ring | Pyridine (C2/C3/C4) | Impact on Drug Design |

| Electronic Nature | Electron Neutral | Electron Deficient ( | Reduced susceptibility to oxidative metabolism. |

| H-Bonding | None | H-Bond Acceptor (N) | Improved target binding affinity (e.g., Kinase hinge regions). |

| Basicity ( | N/A | ~5.2 (Unsubstituted) | Tunable via substituents (e.g., 2-NH |

| Lipophilicity | High | Moderate/Low | Lowers |

Scaffold Hopping Logic

Replacing a benzene ring with pyridine ("Scaffold Hopping") often resolves "molecular obesity" (high MW and Lipophilicity).

-

Case Study: In the development of Imatinib (Gleevec), the introduction of the pyridine ring improved solubility and hydrogen bonding within the ATP-binding pocket of the BCR-ABL tyrosine kinase.

Part 2: Advanced Synthetic Methodologies

While classical methods (Hantzsch synthesis) exist, modern drug discovery demands methods that allow for Late-Stage Functionalization (LSF) . This approach enables the rapid diversification of a core scaffold without rebuilding the molecule from scratch.

The Challenge of Pyridine Synthesis

Pyridines are electronically deactivated.

-

Electrophilic Aromatic Substitution (SEAr): Difficult.[10] Requires harsh conditions (e.g., nitration at 300°C).

-

Nucleophilic Aromatic Substitution (SNAr): Facile, particularly at C2 and C4 positions (Chichibabin-type reactivity).

-

Cross-Coupling: Suzuki-Miyaura coupling is standard but often suffers from catalyst poisoning due to the coordinating ability of the pyridine nitrogen. Solution: Use bulky phosphine ligands (e.g., XPhos, SPhos) or protect the nitrogen as an N-oxide.

The Minisci Reaction: Radical Alkylation

The most powerful tool for diversifying pyridine cores is the Minisci Reaction . It utilizes carbon-centered radicals to attack the protonated pyridine (pyridinium) species. This reaction is highly selective for the electron-deficient C2 and C4 positions.

Mechanism Visualization

The following diagram illustrates the radical mechanism, highlighting the critical role of the acid in activating the pyridine ring.

Caption: Mechanistic flow of the Ag-catalyzed decarboxylative Minisci reaction. Note the activation of pyridine via protonation.

Part 3: Detailed Experimental Protocol

Protocol: Ag-Catalyzed Decarboxylative Alkylation of Pyridines

Objective: To install an alkyl group at the C2-position of a complex pyridine scaffold using a carboxylic acid precursor.[3] This protocol is self-validating via colorimetric change and TLC monitoring.

A. Reagents & Setup

-

Substrate: Pyridine derivative (1.0 equiv, 0.5 mmol)

-

Radical Source: Alkyl carboxylic acid (2.0 - 3.0 equiv)

-

Catalyst: AgNO

(0.1 - 0.2 equiv) -

Oxidant: (NH

) -

Solvent: 1:1 mixture of Dichloromethane (DCM) and Water (

). Note: Biphasic systems often suppress over-alkylation. -

Acid Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for activating the pyridine.

B. Step-by-Step Workflow

-

Activation: In a 20 mL vial equipped with a magnetic stir bar, dissolve the pyridine substrate in DCM (2.5 mL). Add TFA (1.0 equiv). Observation: The solution may warm slightly as the pyridinium salt forms.

-

Aqueous Phase Prep: In a separate container, dissolve the Carboxylic Acid, AgNO

, and Ammonium Persulfate in Water (2.5 mL). -

Initiation: Add the aqueous solution to the organic phase. Cap the vial loosely (evolution of CO

gas will occur). -

Reaction: Stir vigorously at 40°C.

-

Self-Validation Check: The evolution of gas bubbles (CO

) indicates successful decarboxylation. The mixture often turns cloudy or changes color (grey/black precipitate of Ag) as the reaction proceeds.

-

-

Monitoring: Check TLC after 2 hours. The product will be less polar than the pyridinium salt but likely more non-polar than the starting material after workup.

-

Workup:

-

Cool to room temperature.

-

Basify carefully with sat. NaHCO

(neutralize TFA). Critical Step: Failure to basify will leave the product in the aqueous layer as a salt. -

Extract with DCM (3x). Dry over MgSO

.

-

C. Troubleshooting & Optimization

-

Low Conversion: Increase temperature to 60°C or add fresh catalyst/oxidant in portions.

-

Regioselectivity Issues: If C2 vs C4 selectivity is poor, switch to a bulkier radical source or use a solvent with higher viscosity to exploit diffusion control.

Part 4: Biological Validation & ADME Profiling

Once synthesized, the library must undergo rigorous profiling.

Metabolic Soft Spots

While the pyridine ring is stable, the nitrogen atom is a "soft spot" for metabolic N-oxidation by FMO (Flavin-containing monooxygenase) or CYP450.

-

Risk: Pyridine N-oxides can be reactive metabolites or simply inactive, leading to rapid clearance.

-

Mitigation: Steric hindrance around the nitrogen (e.g., 2-methyl substitution) can reduce N-oxidation rates.

Discovery Workflow

The following diagram outlines the iterative cycle of pyridine drug discovery.

Caption: Iterative workflow for optimizing pyridine-based drug candidates.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

-

Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization of heterocycles for medicinal chemists.[11] MedChemComm. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[12][11] Journal of Medicinal Chemistry. [Link]

-

Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Safety and Handling Guide for (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine

Disclaimer: This document has been compiled to provide a comprehensive guide on the safe handling of (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine. It is important to note that this compound is a niche research chemical with limited publicly available safety and toxicological data. Therefore, the information and recommendations provided herein are largely inferred from the known hazard profiles of structurally similar compounds, including aminopyridines, methoxypyridines, and dimethylpyridines. All laboratory personnel must exercise extreme caution and treat this compound as potentially hazardous. This guide is intended to supplement, not replace, institutional safety protocols and a thorough risk assessment conducted by qualified personnel.

Introduction: Understanding the Compound

(2-methoxy-4,6-dimethylpyridin-3-yl)methanamine is a substituted pyridine derivative. Its structure, featuring a primary amine, a methoxy group, and two methyl groups on the pyridine ring, suggests its potential utility as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. One potential application lies in its use as an intermediate in the development of kinase inhibitors for cancer treatment, where its structure may facilitate binding to specific enzyme active sites.[1] The synthesis of a structurally related compound, (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine, involves the reaction of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with methanolic ammonia under heat and pressure.[2] A similar synthetic route may be applicable for the target compound.

Given the absence of specific toxicological data, a precautionary approach to handling is paramount. The structural motifs present in (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine provide a basis for anticipating its potential hazards.

Hazard Analysis: An Inference-Based Approach

The hazard profile of (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine can be extrapolated from the known risks associated with its constituent chemical classes.

Aminopyridines: This class of compounds is known for its potential toxicity. For instance, 3-aminopyridine is classified as toxic if swallowed or in contact with skin, and it causes skin and serious eye irritation.[3] 4-Aminopyridine is fatal if swallowed and causes severe skin burns and eye damage.[4] Aminopyridines can also be harmful if inhaled, potentially causing respiratory irritation.[4][5]

Methoxypyridines: These compounds are often flammable liquids and can cause skin and eye irritation.[6][7] 2-Methoxypyridine is also noted to potentially cause respiratory irritation.[7]

Dimethylpyridines (Lutidines): These are flammable liquids and are harmful if swallowed.[8][9] They are also known to cause skin and serious eye irritation, and may cause respiratory irritation.[8][9]

Based on these analogous compounds, a summary of the inferred hazards for (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine is presented in the table below.

| Hazard Category | Inferred Hazard from Structural Analogs | Relevant GHS Hazard Statements (Anticipated) |

| Acute Toxicity (Oral) | Harmful to Fatal if Swallowed | H301: Toxic if swallowed, H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Harmful to Toxic in Contact with Skin | H311: Toxic in contact with skin, H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Harmful to Toxic if Inhaled | H331: Toxic if inhaled, H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Causes Skin Irritation to Severe Burns | H314: Causes severe skin burns and eye damage, H315: Causes skin irritation |

| Eye Damage/Irritation | Causes Serious Eye Irritation to Damage | H318: Causes serious eye damage, H319: Causes serious eye irritation |

| Respiratory Irritation | May Cause Respiratory Irritation | H335: May cause respiratory irritation |

| Flammability | Potentially a Flammable Liquid and Vapor | H226: Flammable liquid and vapor |

Core Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent laboratory practices, is essential for handling (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine.

Engineering Controls

-

Ventilation: All manipulations of the compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood with a tested and adequate face velocity.[6]

-

Containment: For procedures with a higher risk of aerosol generation, the use of a glove box is recommended.

-

Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the handling area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation or perforation before use and disposed of after handling the compound.[6]

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[6]

-

Skin and Body Protection: A flame-retardant laboratory coat is essential. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or a full-body suit may be necessary.[6]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: Personal Protective Equipment (PPE) Workflow.

Safe Handling and Storage

-

General Hygiene: Do not eat, drink, or smoke in areas where the compound is handled.[8][9] Wash hands thoroughly after handling and before leaving the laboratory.[10]

-

Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][11] The storage area should be secured and accessible only to authorized personnel.

-

Transport: When transporting the compound within the laboratory, use secondary containment to prevent spills.

Emergency Procedures

Preparedness for accidental exposure or release is critical.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][8] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[6][8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Spill and Leak Response

-

Small Spills: Evacuate the area. Wear appropriate PPE. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For solid spills, carefully sweep or vacuum and place in a sealed container. Avoid generating dust.[12]

-

Large Spills: Evacuate the laboratory and alert emergency responders. Do not attempt to clean up a large spill without proper training and equipment.

-

Ventilation: Ensure the area is well-ventilated during and after cleanup.

Caption: Emergency Spill Response Workflow.

Disposal Considerations

All waste containing (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine must be treated as hazardous waste. Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or in regular trash.

Conclusion: A Culture of Safety

The safe handling of (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine in a research and development setting is predicated on a thorough understanding of its potential hazards, which are inferred from its chemical structure. By implementing robust engineering controls, mandating the consistent use of appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate the risks associated with this compound. A proactive and informed approach to safety is non-negotiable when working with novel chemical entities.

References

- CDMS.net. (2015, April 6). SAFETY DATA SHEET.

- metasci. Safety Data Sheet 2,6-Dimethylpyridine.

- Jubilant Ingrevia. (2024, April 2). 2-Methoxypyridine Safety Data Sheet.

- NOAA. methapyrilene hydrochloride - Report | CAMEO Chemicals.

- MySkinRecipes. (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine.

- FUJIFILM Wako. SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, August 26). Aldrich M25406 - SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, December 27). SAFETY DATA SHEET.

- Apollo Scientific. (2023, July 6). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

- ECHEMI. 3-Amino-2-methoxy-4-methylpyridine SDS, 76005-99-7 Safety Data Sheets.

- Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Jubilant Ingrevia Limited. 3- Aminopyridine Safety Data Sheet.

- ChemicalBook. (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis.

- Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.

- ECHEMI. 2-Methoxypyridine SDS, 1628-89-3 Safety Data Sheets.

Sources

- 1. (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine [myskinrecipes.com]

- 2. (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. echemi.com [echemi.com]

- 8. sds.metasci.ca [sds.metasci.ca]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdms.net [cdms.net]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide: Solubility Profile and Handling of (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine

Executive Summary

This guide provides an in-depth analysis of the solubility characteristics of (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine (CAS: 46002-83-9). While structurally isomeric to the well-known Omeprazole intermediate (which carries the methoxy group at the 4-position), this specific 2-methoxy regioisomer presents unique physicochemical behaviors driven by the ortho-positioning of the methoxy group relative to the pyridine nitrogen.

Understanding the solubility profile of this primary amine is critical for optimizing reaction yields, designing purification workflows (specifically acid-base extractions), and ensuring stability during storage. This document outlines the theoretical solubility parameters, provides empirical solvent compatibility tables, and details self-validating experimental protocols for solubility determination.

Physicochemical Characterization & Structure-Property Relationships (SPR)

To predict and manipulate solubility, one must first deconstruct the molecule’s functional interaction points.

Structural Analysis

The molecule consists of a pyridine core substituted with:

-

Position 2: Methoxy group (-OCH₃).[1][2][3][4] This is a key differentiator. In the 2-position, the oxygen lone pairs can interact with the pyridine nitrogen, potentially influencing basicity and lipophilicity via the ortho effect.

-

Position 3: Methanamine group (-CH₂NH₂). This primary amine is the dominant "solubility switch." It is highly polar and basic (estimated pKa ~8.5–9.0).

-

Positions 4, 6: Methyl groups (-CH₃).[1][3] These add lipophilic character, enhancing solubility in non-polar organic solvents.

The Solubility "Switch"

The solubility of this compound is binary, controlled by pH:

-

Free Base Form (Neutral): Dominated by the lipophilic methyls and pyridine ring. Highly soluble in chlorinated solvents and alcohols; sparingly soluble in water.

-

Conjugate Acid Form (Protonated): Upon exposure to acid (pH < 7), the primary amine protonates (-CH₂NH₃⁺). This ionic species is highly water-soluble and insoluble in non-polar organics.

Solubility Profile Data

The following data categorizes solvent compatibility for the Free Base form of the molecule at 25°C.

Note: "High Solubility" implies >100 mg/mL; "Moderate" implies 10–100 mg/mL; "Low" implies <1 mg/mL.

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | Excellent | Primary choice for extraction. The lipophilic pyridine core interacts favorably with DCM. |

| Chloroform | Excellent | Similar to DCM; often used for NMR analysis. | |

| Alcohols | Methanol | High | The primary amine forms strong Hydrogen bonds with MeOH. |

| Ethanol | High | Good solubility; often used for crystallization when cooled. | |

| Isopropanol (IPA) | Moderate/High | Solubility decreases slightly as alkyl chain length increases. | |

| Polar Aprotic | DMSO | High | Universal solvent; useful for biological assays but difficult to remove. |

| DMF | High | Similar to DMSO; high boiling point limits process utility. | |

| Esters | Ethyl Acetate | Moderate | Good for general handling, though amine polarity may reduce solubility compared to DCM. |

| Hydrocarbons | Hexane / Heptane | Low | The polar amine and methoxy groups resist dissolution in purely non-polar alkanes. Used as an anti-solvent.[5] |

| Aqueous | Water (pH > 10) | Low | The neutral free base precipitates out of basic water. |

| Water (pH < 4) | High | Forms a water-soluble salt (e.g., Hydrochloride). |

Experimental Protocols

As a Senior Scientist, I adhere to the principle that protocols must be self-validating. The following methodologies include checkpoints to ensure data integrity.

Protocol A: Gravimetric Solubility Determination (Saturation Method)

Use this method to establish precise solubility limits (mg/mL) for regulatory documentation.

Reagents:

-

Analyte: (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine (Solid/Oil).

-

Solvent: HPLC Grade (e.g., DCM, MeOH).

Workflow:

-

Preparation: Weigh approx. 100 mg of analyte into a 4 mL scintillation vial.

-

Addition: Add solvent in 100 µL increments while vortexing.

-

Equilibration: If the solid dissolves immediately, add more solid until saturation is visible (undissolved solid remains).

-

Agitation: Shake at 25°C for 24 hours (Thermomixer).

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-weighed).

-

Quantification: Evaporate the solvent from a known volume of filtrate and weigh the residue.

Validation Checkpoint:

-

Check: If the residue weight varies by >5% between triplicate samples, the equilibration time was insufficient. Repeat with 48-hour agitation.

Protocol B: pH-Swing Purification (The "Acid-Base Workup")

This protocol utilizes the solubility switch to purify the amine from non-basic impurities.

Logic:

-

Dissolve crude mixture in DCM (Organic Phase).

-

Extract with 1N HCl (Aqueous Phase). The amine moves to water; non-basic impurities stay in DCM.

-

Discard DCM layer.

-

Basify Aqueous Phase with NaOH (pH > 12). The amine precipitates/oils out.

-

Extract with fresh DCM. Pure amine moves back to Organic Phase.

Visualizing the Workflows

Diagram 1: Solubility Determination Logic

This flowchart illustrates the decision-making process for determining solubility limits, ensuring no false negatives (kinetic solubility vs. thermodynamic solubility).

Caption: Step-by-step logic for thermodynamic solubility determination, ensuring saturation is achieved before analysis.

Diagram 2: The Acid-Base Extraction Cycle

This diagram visualizes the "Solubility Switch" mechanism used for purification.

Caption: Purification workflow exploiting the pH-dependent solubility switch of the methanamine group.

Stability and Storage Considerations

While solubility is the focus, the stability of the solution is paramount for researchers.

-

Carbonate Formation: Primary amines greedily absorb CO₂ from the air to form carbamates. Recommendation: Store solutions in DCM or Methanol under an Argon atmosphere.

-

Oxidation: The pyridine ring is relatively stable, but the benzylic-like amine position is susceptible to oxidation over long periods.

-

Hygroscopicity: The free base is likely hygroscopic. If the compound becomes "gummy" or difficult to dissolve in non-polar solvents, it may have absorbed water. Dry the solution over Sodium Sulfate (

) after extraction.[5]

References

-

PubChem. (2024). Compound Summary: Pyridinemethanamine Derivatives. National Library of Medicine. Retrieved from [Link]

-

Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors. International Journal of PharmTech Research. (Contextual reference for pyridine-methanamine handling). Retrieved from [Link]

Sources

- 1. (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol | C15H17NO3 | CID 118572087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 5. Bot Verification [rasayanjournal.co.in]

A-M-P-M: A Framework for Stability Profiling of (4-methoxy-6-methyl-2-(methylamino)pyridin-3-yl)methanamine and Related Pyridine-Based Drug Candidates

Abstract

This technical guide presents a comprehensive framework for evaluating the chemical stability of (4-methoxy-6-methyl-2-(methylamino)pyridin-3-yl)methanamine, a representative substituted pyridine compound. Given the prevalence of the pyridine scaffold in modern pharmaceuticals, understanding the intrinsic stability of such molecules is a critical prerequisite for successful drug development.[1][2] This document outlines a logical, phase-appropriate strategy, beginning with foundational physicochemical characterization and progressing through forced degradation (stress testing) to the design of formal stability studies compliant with International Council for Harmonisation (ICH) guidelines.[3][4][5] Detailed, field-proven protocols for stress testing, the development of a stability-indicating analytical method (SIAM), and data interpretation are provided to guide researchers in identifying potential degradation pathways and establishing a robust stability profile. The causality behind each experimental choice is explained to empower scientists to adapt this framework for other novel pyridine-based active pharmaceutical ingredients (APIs).

Introduction: The Imperative for Stability Profiling

The pyridine ring is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties, water solubility, and ability to form hydrogen bonds.[1] However, the electron-deficient nature of the pyridine ring and the reactivity of its substituents, such as amines and methoxy groups, can render it susceptible to specific degradation pathways.[1][6][7] Amine functionalities, for instance, are known to be prone to oxidative degradation, which can lead to loss of potency and the formation of potentially toxic impurities.[6]